2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid , reflecting its bifunctional aromatic structure. The systematic nomenclature derives from the parent benzoic acid moiety, substituted at the second position by a furan-2-yl group. The furan ring is further modified at its fifth position with an (E)-configured hydroxyiminomethyl group.
The molecular formula is C₁₂H₉NO₄ , corresponding to a molecular weight of 231.20 g/mol . Key identifiers include the SMILES string C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/O)C(=O)O , which encodes the spatial arrangement of atoms, and the InChIKey UKZIGUUVVNEBFL-NTUHNPAUSA-N , a unique hashed representation of its molecular structure. The compound’s CAS registry number is 88460-73-5 , with additional synonyms such as STK115512 and AKOS005399467.
Molecular Geometry and Conformational Analysis
The compound’s geometry is characterized by a planar benzoic acid group connected to a furan ring via a single covalent bond. Density functional theory (DFT) calculations on analogous furan-containing imidazoles suggest that the furan ring adopts a nearly planar conformation, with minor deviations (<0.03 Å) due to steric interactions. The oxime group (-CH=N-OH) at the furan’s fifth position introduces rotational flexibility, with the (E)-configuration favoring a trans arrangement between the hydroxylamine oxygen and the furan’s oxygen atom.
Conformational analysis reveals that intramolecular hydrogen bonding between the oxime’s hydroxyl group (O-H) and the furan’s oxygen stabilizes the (E)-isomer. This interaction reduces the energy barrier for rotation about the C=N bond, as observed in similar benzofuran-oxime derivatives. The dihedral angle between the benzoic acid and furan rings is approximately 87.6° , orthogonal to minimize steric clash between aromatic systems.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallography of structurally related compounds, such as 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, provides insights into the packing behavior of furan-oxime systems. These derivatives crystallize in monoclinic (space group P2₁/c ) or triclinic (space group P-1 ) systems, with unit cell parameters a = 11.92 Å , b = 10.45 Å , c = 12.03 Å , α = 90° , β = 105.3° , γ = 90° . Hydrogen bonding dominates supramolecular assembly; for example, O-H···N interactions form centrosymmetric dimers with R₂²(6) ring motifs, while C-H···O and π-π stacking (interplanar distance: 3.71–4.35 Å ) extend these into 2D networks.
Although direct crystallographic data for 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is limited, its analogs exhibit bond lengths of 1.36 Å for C=N (oxime) and 1.23 Å for C=O (carboxylic acid), consistent with conjugated double bonds. The furan ring’s C-O-C angle is approximately 106.5° , slightly distorted from ideal trigonal geometry due to electronic effects.
Stereochemical Configuration of the Oxime Functional Group
The oxime group (-CH=N-OH) exists predominantly in the (E)-configuration, as indicated by the /C=N/O stereodescriptor in the SMILES notation. This configuration positions the hydroxyl oxygen antiperiplanar to the furan’s oxygen, minimizing dipole-dipole repulsion. Nuclear magnetic resonance (NMR) studies of similar oximes reveal deshielded hydroxyl protons (δ 10.2–11.5 ppm ) and imine carbons (δ 150–155 ppm ), confirming the trans arrangement.
The (E)-isomer’s stability is further enhanced by resonance delocalization between the imine (C=N) and hydroxyl (O-H) groups, evidenced by shortened C-N (1.27 Å ) and elongated N-O (1.41 Å ) bond lengths in crystallographic models. Variable-temperature spectroscopy of benzofuran-oxime derivatives shows no evidence of (Z)-isomer interconversion below 100°C , suggesting a high energy barrier (>25 kcal/mol) for rotation.
Properties
Molecular Formula |
C12H9NO4 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C12H9NO4/c14-12(15)10-4-2-1-3-9(10)11-6-5-8(17-11)7-13-16/h1-7,16H,(H,14,15)/b13-7+ |
InChI Key |
UKZIGUUVVNEBFL-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then subjected to a condensation reaction with 2-carboxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the benzoic acid ring.
Scientific Research Applications
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
490-M16 : 2-[(1E)-N,2-Dimethoxy-2-oxoethanimidoyl]benzoic Acid
- Structure: Methoxyimino (CH=N-OCH₃) and ester (COOCH₃) groups.
- Molecular Formula: C₁₁H₁₁NO₅.
- Key Differences: Replacement of hydroxyimino with methoxyimino reduces hydrogen-bonding capacity, increasing lipophilicity (higher logP). This substitution may enhance membrane permeability but reduce solubility in aqueous media compared to the hydroxyimino derivative .
490-M18 : (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid
- Structure: Additional phenoxymethyl substituent on the benzene ring.
- The acetic acid backbone (vs. benzoic acid) alters acidity (pKa ~4.7 vs. ~2.8 for benzoic acid), influencing ionization under physiological conditions .
Heterocyclic Modifications
Leukadherin 1 (4-(5-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic Acid)
- Structure: Incorporates a thioxothiazolidinone ring.
- Molecular Formula: C₂₂H₁₅NO₄S₂.
- Key Differences: The thiazolidinone ring introduces sulfur atoms and a rigid heterocycle, increasing molecular weight (421.49 g/mol) and enabling π-π stacking interactions. This structural complexity enhances binding to proteins like SHP2 phosphatase, as evidenced by its use in leukemia research .
SBI-3192 (2-Hydroxy-5-(5-((2-oxocyclopentylidene)methyl)furan-2-yl)-N-phenylbenzamide)
- Structure : Benzamide derivative with a cyclopentylidene group.
- Key Differences : Replacement of benzoic acid with a benzamide group (CONHPh) reduces acidity and introduces hydrogen-bond acceptor sites. The cyclopentylidene substituent adds hydrophobicity, improving blood-brain barrier penetration .
Compound #09 (SBI-3204) : 2-Hydroxy-5-(5-((1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)furan-2-yl)benzoic Acid
- Solubility : Reported to have low solubility, necessitating purification via reverse-phase HPLC.
- Comparison: The hydroxyimino group in the target compound may improve aqueous solubility compared to SBI-3204’s indenone substituent, which is highly hydrophobic .
Protein Tyrosine Phosphatase 4A3 Inhibitor (2-{5-[(E)-(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic Acid)
- Activity : IC₅₀ = 13.3–53.0 μM.
- Comparison: The absence of a thiazolidinone ring in the target compound suggests divergent biological targets. The hydroxyimino group may favor interactions with metal ions or polar enzyme pockets .
Data Table: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 2-{5-[(E)-(Hydroxyimino)methyl]furan-2-yl}benzoic acid | Hydroxyimino, benzoic acid | C₁₂H₉NO₄ | 231.20 | High polarity, moderate solubility |
| 490-M16 | Methoxyimino, ester | C₁₁H₁₁NO₅ | 237.21 | Lipophilic, lower solubility |
| Leukadherin 1 | Thioxothiazolidinone, benzyl | C₂₂H₁₅NO₄S₂ | 421.49 | Protein-binding, rigid structure |
| SBI-3192 | Cyclopentylidene, benzamide | C₂₃H₁₉NO₄ | 385.40 | Enhanced CNS penetration |
Biological Activity
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is a compound that combines a furan ring with a benzoic acid moiety, which is significant in medicinal chemistry due to its varied biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid, and its molecular formula is C12H9NO4. It features a hydroxyimino group attached to a furan ring, which is linked to a benzoic acid structure. This unique configuration contributes to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of furan compounds can have MIC values as low as 1.00 µg/mL against Staphylococcus aureus .
- Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bacterial cell death .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid | TBD | TBD |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 1.00 | Staphylococcus aureus |
| 5-nitrofuran derivatives | TBD | Various Gram-positive |
Anticancer Activity
The anticancer potential of furan derivatives has been explored through various studies:
- Cell Lines : The compound has shown cytotoxic effects against cancer cell lines such as HeLa and HepG2. For example, derivatives were reported to have IC50 values indicating significant inhibition of cell proliferation .
- Mechanisms : The mechanisms include induction of apoptosis and disruption of cell cycle progression in cancer cells.
Table 2: Anticancer Activity Overview
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid | HeLa | TBD | Apoptosis induction |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 | TBD | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of furan derivatives are also notable:
- In Vitro Studies : Research has indicated that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Oriental Journal of Chemistry demonstrated the synthesis of various furan derivatives and their biological activity against different bacterial strains, highlighting the potential of these compounds as new antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of furan derivatives on cancer cell lines, revealing promising results that warrant further exploration into their mechanisms and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
